molecular formula C15H16N4O4S B2773213 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 1795299-85-2

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2773213
CAS No.: 1795299-85-2
M. Wt: 348.38
InChI Key: RIPFTDGQVGRFBG-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Related compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest . This inhibition is likely achieved through the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates.

Biochemical Pathways

Inhibition of cdk2 would primarily impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could result in cell cycle arrest and potentially induce apoptosis.

Result of Action

If it does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis . This could be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key issue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and high-yield processes. These methods may utilize environmentally benign solvents and reagents to ensure sustainability and cost-effectiveness. The use of deep eutectic solvents (DES) has been reported to provide several advantages, including high yield and simple work-up procedures .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide stands out due to its unique structural features and the specific functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-10-6-15-16-8-11(9-19(15)17-10)18-24(20,21)14-7-12(22-2)4-5-13(14)23-3/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPFTDGQVGRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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